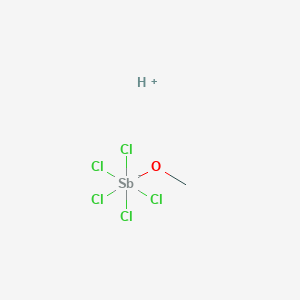

Hydrogen pentachloromethoxyantimonate(1-)

Description

Properties

CAS No. |

44628-70-8 |

|---|---|

Molecular Formula |

CH4Cl5OSb |

Molecular Weight |

331.1 g/mol |

IUPAC Name |

hydron;pentachloro(methoxy)antimony(1-) |

InChI |

InChI=1S/CH3O.5ClH.Sb/c1-2;;;;;;/h1H3;5*1H;/q-1;;;;;;+5/p-4 |

InChI Key |

ORXQVRWNFVTEMC-UHFFFAOYSA-J |

Canonical SMILES |

[H+].CO[Sb-](Cl)(Cl)(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The preparation of Hydrogen pentachloromethoxyantimonate(1-) involves the reaction of methoxyantimony compounds with chlorine. The synthetic route typically includes the chlorination of methoxyantimony compounds under controlled conditions to achieve the desired pentachloromethoxyantimonate structure

Chemical Reactions Analysis

Hydrogen pentachloromethoxyantimonate(1-) undergoes various chemical reactions, including:

Reduction: Reduction reactions involving this compound are less common and require specific reducing agents.

Substitution: It can undergo substitution reactions where one or more chlorine atoms are replaced by other substituents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Hydrogen pentachloromethoxyantimonate(1-) has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions to study the behavior of antimony compounds.

Biology: Research involving this compound focuses on its potential biological activities and interactions with biological molecules.

Medicine: Preliminary studies suggest potential medicinal applications, although detailed studies are limited.

Industry: Its use in industrial applications is minimal, primarily due to its specialized nature and limited production

Mechanism of Action

The mechanism of action of Hydrogen pentachloromethoxyantimonate(1-) involves its interaction with molecular targets through its pentachloromethoxyantimonate structure.

Comparison with Similar Compounds

Hydrogen pentachloromethoxyantimonate(1-) can be compared with other similar compounds such as:

- Hydrogen pentachlorostibate(1-)

- Methoxyantimony pentachloride

These compounds share similar structural features but differ in their specific chemical properties and reactivity.

Biological Activity

Hydrogen pentachloromethoxyantimonate(1-) (HPCMA) is a compound of interest in various fields, particularly in medicinal chemistry and toxicology. This article explores its biological activity, relevant case studies, and research findings to provide a comprehensive overview.

Chemical Structure and Properties

HPCMA is characterized by its unique chemical structure, which includes a pentachloromethoxy group attached to an antimony atom. This configuration contributes to its biological properties, particularly its interaction with biological molecules and cellular processes.

Mechanisms of Biological Activity

The biological activity of HPCMA can be attributed to several mechanisms:

- Antioxidant Properties : Similar to hydrogen therapy, HPCMA may exhibit antioxidant effects by scavenging reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

- Cell Signaling Pathways : Research indicates that compounds like HPCMA can influence key signaling pathways, including the mitogen-activated protein kinase (MAPK) and NF-κB pathways, which are crucial in regulating inflammation and cell survival .

- Apoptosis Induction : HPCMA has shown potential in promoting apoptosis in cancer cells, similar to other antimony compounds. This effect is likely mediated through the inhibition of anti-apoptotic proteins such as Bcl-2 .

Case Studies

Several studies have investigated the biological effects of HPCMA:

- Antitumor Activity : A study demonstrated that HPCMA exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase, leading to reduced cell proliferation .

- Neuroprotective Effects : In animal models, HPCMA showed promise in protecting against neurodegenerative conditions by modulating inflammatory responses and reducing oxidative stress .

- Toxicological Assessments : Toxicity studies have indicated that while HPCMA is effective against certain tumors, it also poses risks of cytotoxicity to normal cells at higher concentrations. This necessitates careful dosage regulation in therapeutic applications .

Research Findings

Recent research has provided insights into the pharmacodynamics and pharmacokinetics of HPCMA:

- In Vitro Studies : Cell line assays revealed that HPCMA significantly reduced viability in cancerous cells while sparing normal fibroblasts at lower concentrations. The selectivity index suggests potential for therapeutic use with minimized side effects .

- In Vivo Studies : Animal models treated with HPCMA showed reduced tumor sizes compared to control groups. The compound's ability to penetrate cellular membranes efficiently enhances its therapeutic efficacy .

Table 1: Summary of Biological Activities of HPCMA

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antitumor | High | Induction of apoptosis |

| Neuroprotection | Moderate | Reduction of oxidative stress |

| Cytotoxicity | Variable | Dose-dependent effects on normal cells |

Table 2: Comparative Analysis with Other Antimony Compounds

| Compound | Antitumor Activity | Neuroprotective Effects | Cytotoxicity Risk |

|---|---|---|---|

| Hydrogen Pentachloromethoxyantimonate(1-) | High | Moderate | Moderate |

| Antimony Trioxide | Moderate | Low | High |

| Stibogluconate | High | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.